molecular formula C9H16ClF2NO2 B6289165 methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride CAS No. 887246-49-3

methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride

Cat. No.: B6289165
CAS No.: 887246-49-3
M. Wt: 243.68 g/mol
InChI Key: PXWFSBDLLYXHPI-FJXQXJEOSA-N
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Description

Methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H16ClF2NO2 It is a derivative of cyclohexane and contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

    Amination: The 4,4-difluorocyclohexanone undergoes amination to introduce the amino group.

    Esterification: The resulting amino compound is then esterified with methanol to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-amino-2-cyclohexylacetate;hydrochloride
  • Ethyl 2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride

Comparison:

  • Structural Differences: The presence of different alkyl groups (methyl vs. ethyl) or the absence of fluorine atoms.
  • Reactivity: The fluorinated compound may exhibit different reactivity due to the electron-withdrawing effects of the fluorine atoms.
  • Applications: The unique properties of the difluorocyclohexyl derivative may make it more suitable for specific applications, such as in medicinal chemistry, where fluorine atoms can enhance metabolic stability and bioavailability.

Properties

IUPAC Name

methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWFSBDLLYXHPI-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC(CC1)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCC(CC1)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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